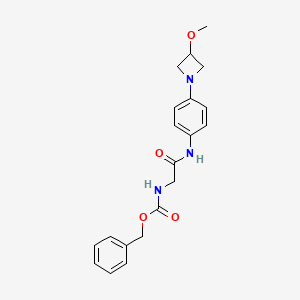

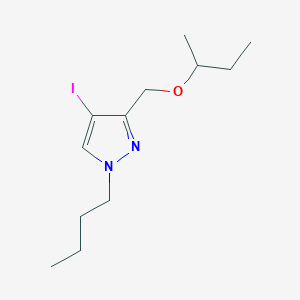

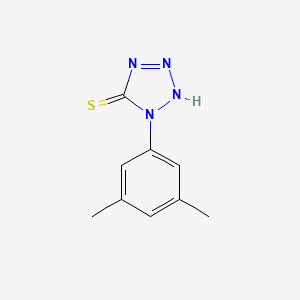

![molecular formula C9H12N4 B2982272 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 151693-89-9](/img/structure/B2982272.png)

4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 151693-89-9. It has a molecular weight of 176.22 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .科学的研究の応用

Synthesis and Characterization

4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a precursor in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized through multiple methods, including condensation reactions with activated carbonyl groups, resulting in novel N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Microwave-assisted and water-based synthesis methods have also been developed, highlighting the compound's versatility in generating new chemical entities under environmentally friendly conditions (Polo et al., 2017).

Anticancer Activity

Several derivatives of this compound have shown potential anticancer properties. Novel alkyl amide functionalized derivatives have been evaluated for their efficacy against various cancer cell lines, with some compounds demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013). This suggests the compound's utility in the development of new anticancer agents.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including the 4,5,6-trimethyl variant, have been extensively studied for their biomedical applications. These compounds have shown a wide range of biological activities, making them of interest in drug discovery and medicinal chemistry (Donaire-Arias et al., 2022). The versatility in substituent modification at various positions on the core structure allows for the tailoring of biological properties.

Antibacterial and Antifungal Activities

Pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Functionalization of the core structure has led to compounds with notable antibacterial and antifungal activities, showcasing the potential of these derivatives in addressing resistant microbial strains (Nagender et al., 2014).

Green Chemistry Applications

The synthesis of this compound derivatives using green chemistry principles highlights the compound's role in sustainable chemical practices. Methods utilizing ionic liquids and recyclable reaction media have been developed, contributing to the reduction of hazardous waste and promoting the use of environmentally benign procedures (Shi et al., 2010).

作用機序

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridines family have been known to interact with various biological targets .

Mode of Action

It’s worth noting that compounds in the 1h-pyrazolo[3,4-b]pyridines family have shown significant inhibitory activity in various biological assays .

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes like taq polymerase and telomerase, and down-regulate proteins like erk2 .

Result of Action

Similar compounds have shown to trigger caspase activation by a possible oxidative mechanism .

特性

IUPAC Name |

4,5,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)7-8(10)12-13-9(7)11-6(4)3/h1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVFZMGTGRWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NN=C2N=C1C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

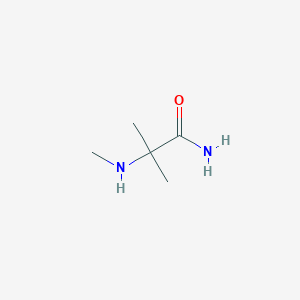

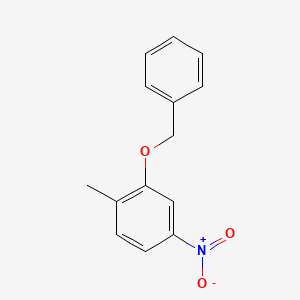

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)

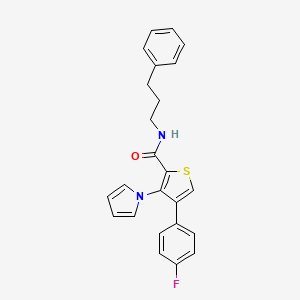

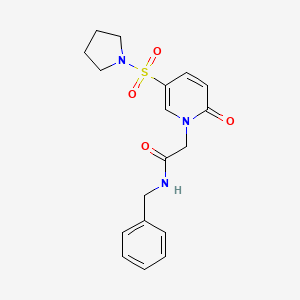

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2982196.png)

![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)

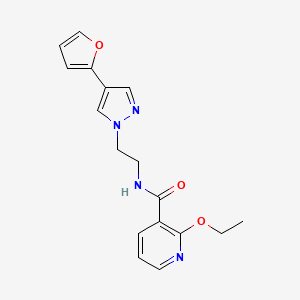

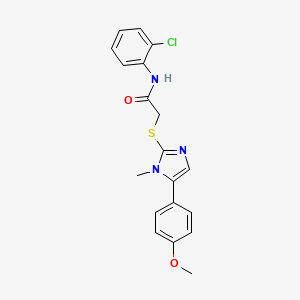

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)